{2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
Description
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic compound that features a combination of difluorophenoxy, pyrazolyl, and piperazino groups
Properties
Molecular Formula |
C24H26F2N4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[2-[(2,4-difluorophenoxy)methyl]phenyl]-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H26F2N4O2/c1-17-19(14-27-28(17)2)15-29-9-11-30(12-10-29)24(31)21-6-4-3-5-18(21)16-32-23-8-7-20(25)13-22(23)26/h3-8,13-14H,9-12,15-16H2,1-2H3 |
InChI Key |
ADBSLGMECBUZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=CC=CC=C3COC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Difluorophenoxy Intermediate: This involves the reaction of 2,4-difluorophenol with a suitable methylating agent to form 2,4-difluorophenoxymethyl.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a Friedel-Crafts alkylation reaction.
Introduction of the Pyrazolyl Group: The phenyl intermediate is reacted with 1,5-dimethyl-1H-pyrazole in the presence of a base to form the pyrazolyl derivative.
Formation of the Piperazino Group: Finally, the pyrazolyl derivative is reacted with piperazine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: It is investigated for its potential use in the development of new materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory pathways.
Receptor Modulation: Modulating the activity of receptors involved in cellular signaling pathways.
DNA Interaction: Interacting with DNA to inhibit the replication of certain pathogens.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar in structure but lacks the pyrazolyl and piperazino groups.
N-[2-(2,4-Difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides: Contains a difluorophenoxy group but differs in the rest of the structure.
Uniqueness
{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is unique due to its combination of difluorophenoxy, pyrazolyl, and piperazino groups, which confer specific chemical and biological properties that are not found in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
